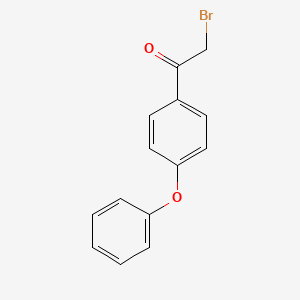

2-溴-1-(4-苯氧基苯基)乙酮

描述

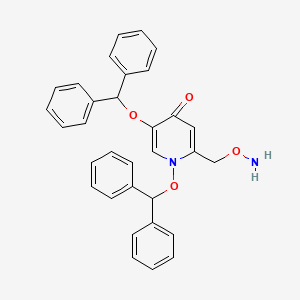

2-Bromo-1-(4-phenoxyphenyl)ethanone is a brominated organic compound that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related brominated compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 2-Bromo-1-(4-phenoxyphenyl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones often involves the use of brominating reagents such as Br2. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2, yielding a product with a purity of 90.2% . Similarly, the synthesis of other brominated compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was performed using bromophenol and benzoyl chloride . These methods suggest that the synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone could potentially be carried out through analogous bromination reactions.

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed through X-ray crystal structure determination . Additionally, DFT calculations and Hirshfeld surface analysis have been used to study the structural properties of brominated compounds, such as 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone . These analyses can provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions of brominated aromatic ketones.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions. For instance, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides in the presence of a palladium catalyst . This suggests that 2-Bromo-1-(4-phenoxyphenyl)ethanone could also be involved in similar palladium-catalyzed coupling reactions. Additionally, the thermal decomposition of brominated flame retardants has been studied, revealing mechanisms such as hydrogen shifts and bimolecular condensation reactions . These findings could be relevant to understanding the stability and reactivity of 2-Bromo-1-(4-phenoxyphenyl)ethanone under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the antioxidant properties of brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were evaluated, showing that these compounds possess effective antioxidant power . The vibrational frequencies and corresponding assignments of brominated compounds have been investigated both experimentally and theoretically, providing insights into their vibrational spectra . These studies can help predict the properties of 2-Bromo-1-(4-phenoxyphenyl)ethanone, such as its potential antioxidant activity and its spectroscopic characteristics.

科学研究应用

肾上腺素类药物的合成

2-溴-1-(4-苯氧基苯基)乙酮在肾上腺素类药物的合成中被广泛应用 . 肾上腺素也称为肾上腺素,是一种激素和药物,通过增加肌肉的血流量、心脏的输出量、瞳孔扩张和血糖来发挥“战或逃”反应中的关键作用。

α-溴酮的合成

α-溴酮是有机合成中的重要中间体。 它们可以使用溴化铵和oxone从仲醇合成 . 2-溴-1-(4-苯氧基苯基)乙酮可能在这些反应中使用。

抗菌活性

一些与 2-溴-1-(4-苯氧基苯基)乙酮相关的化合物已被评估其对大肠杆菌、铜绿假单胞菌、枯草芽孢杆菌和金黄色葡萄球菌的抗菌活性 .

各种衍生物的合成

2-溴-1-(4-苯氧基苯基)乙酮可以用作合成各种衍生物的起始原料。 例如,它可以用来合成像 2-溴-1-(4-二甲氨基-苯基)-乙酮、2-(4-溴苯基)-1-(2,4,6-三羟基苯基)乙酮和 2-(4-溴苯基)-1-(2,4-二羟基苯基)乙酮这样的化合物 .

晶体结构分析

2-溴-1-(4-苯氧基苯基)乙酮的晶体结构可以用于各种研究目的 . 了解化合物的晶体结构在材料科学、固态物理学和制药等领域至关重要。

溴化苯基乙酮的合成

2-溴-1-(4-苯氧基苯基)乙酮可用于合成其他溴化苯基乙酮。 这些化合物通常用作合成更复杂的有机分子的中间体 .

安全和危害

2-Bromo-1-(4-phenoxyphenyl)ethanone is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding contact with skin, eyes, and clothing, and not releasing it into the environment .

属性

IUPAC Name |

2-bromo-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXTYMXDSNWNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564178 | |

| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28179-33-1 | |

| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)